N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic compound with the molecular formula C16H27N3O2 and a molecular weight of 293.41 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a dimethylamino propyl group and an ethylbutanoyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
- DMAPMA is a water-soluble methacrylamide monomer. Its chemical structure includes a dimethylamino group (-N(CH3)2), which imparts pH responsiveness and hydrophilicity to resulting polymers .
- In corrosion inhibition studies, a polymer derived from DMAPMA (poly(maleic acid-co-N-[3-(dimethylamino)propyl]methacrylamide), PMD) demonstrated excellent corrosion inhibition efficiency on Q235 carbon steel in neutral media .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethylamino propyl group is introduced through a substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the dimethylamino propyl group.
Acylation: The ethylbutanoyl group is introduced through an acylation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are scaled up using industrial reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-4-(2-methylbutanoyl)-1H-pyrrole-2-carboxamide
- N-[3-(dimethylamino)propyl]-4-(2-ethylhexanoyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The combination of the dimethylamino propyl group and the ethylbutanoyl group provides a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-5-12(6-2)15(20)13-10-14(18-11-13)16(21)17-8-7-9-19(3)4/h10-12,18H,5-9H2,1-4H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGZXKQRMTSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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